molecular formula C14H18ClNO4 B3112268 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid CAS No. 188814-25-7

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Cat. No.: B3112268
CAS No.: 188814-25-7
M. Wt: 299.75 g/mol
InChI Key: RCZHBTHQISEPPP-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature .

Chemical Reactions Analysis

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives. For example:

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chloro substituent on the phenyl ring.

    2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Has the chloro substituent at the para position instead of the meta position.

    2-((tert-Butoxycarbonyl)amino)-3-(3-bromophenyl)propanoic acid: Features a bromo group instead of a chloro group.

The unique positioning of the chloro group in 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHBTHQISEPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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